
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-Amino-2-methylphenyl)adamantane-1-carboxamide” is a chemical compound with the molecular formula C18H24N2O . It’s a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties .
Synthesis Analysis
N-Aryl(benzyl)adamantane-1-carboxamides, which include “N-(5-amino-2-methylphenyl)adamantane-1-carboxamide”, were synthesized in 54–87% yields by reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine on heating at 80°C for 8 hours .Molecular Structure Analysis
The molecular structure of “N-(5-amino-2-methylphenyl)adamantane-1-carboxamide” is based on the adamantane moiety, which is the smallest molecular representative of the diamond family . The adamantane unit is superimposable on the diamond lattice .Chemical Reactions Analysis
Adamantane derivatives, including “N-(5-amino-2-methylphenyl)adamantane-1-carboxamide”, have been the subject of various radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .科学的研究の応用
Neurotransmitter Systems Impact
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide, related to compounds like memantine, has been investigated for its effects on various neurotransmitter systems. A notable aspect is its stimulatory impact on dopaminergic neurons, which could be reflected through behavioral changes and biochemical effects. Additionally, this compound appears to stimulate noradrenaline and serotonin neurons, possibly indirectly through dopamine system activation, and also affects GABA neurons. Interestingly, no direct effects on specific receptors such as dopamine, alpha 1, alpha 2, serotonin, GABA, benzodiazepine, and opiate were found, indicating a unique mode of action distinct from other dopaminomimetics like amphetamine or apomorphine. This positions it in a new class of compounds with a primarily dopaminomimetic action but with a different operational mechanism (J. Maj, 1982).
Pharmacological Profile in Neurodegenerative Diseases
Research on adamantane-based scaffolds, including N-(5-amino-2-methylphenyl)adamantane-1-carboxamide and its derivatives, has demonstrated their potential as agents for treating neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. The pharmacological potential of these compounds surpasses those of well-known adamantane derivatives like amantadine and memantine. This highlights promising directions for future studies in biochemistry, pharmacology, and neurology, aiming to develop highly effective and selective drugs for neurodegenerative conditions (V. Dembitsky, T. Gloriozova, V. Poroikov, 2020).
Synthesis and Chemical Properties for Drug Development
The synthesis and chemical properties of adamantyl-containing nucleic bases and related compounds have been explored, aiming to create selective and highly effective drugs. Adamantylated compounds, particularly those incorporating unsubstituted adamantane, have shown promising biological activity, indicating good research prospects. This area of study is crucial for developing new medications with enhanced efficacy and selectivity, based on the unique chemical properties of adamantane derivatives (E. Shokova, V. Kovalev, 2013).
将来の方向性
Adamantane derivatives, including “N-(5-amino-2-methylphenyl)adamantane-1-carboxamide”, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . This suggests promising future directions in creating and utilizing new materials based on natural and synthetic nanodiamonds .
特性
IUPAC Name |
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-11-2-3-15(19)7-16(11)20-17(21)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10,19H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRYCFAZVJLDTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-indol-3-yl)-N-[(5-phenylfuran-2-yl)methyl]ethanamine](/img/structure/B499880.png)
![N~1~-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine](/img/structure/B499881.png)
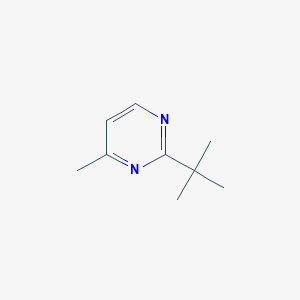
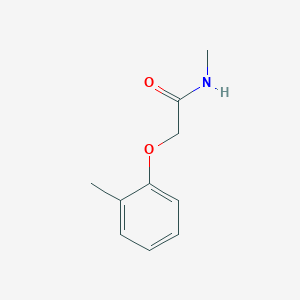
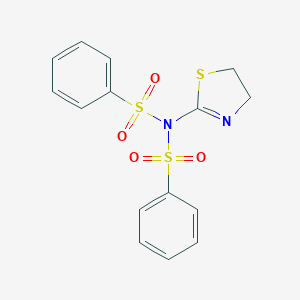
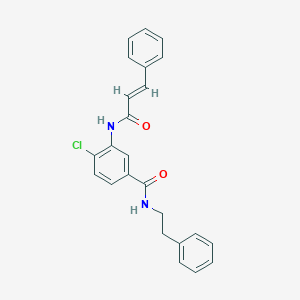
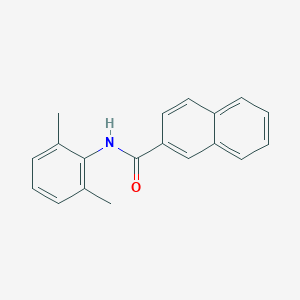
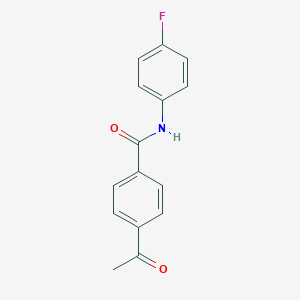


![N-(3-chlorophenyl)-N'-[4-(piperidinocarbonyl)phenyl]urea](/img/structure/B499897.png)
![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(1,2-dihydroacenaphthylen-5-yl)prolinamide](/img/structure/B499898.png)
![2-[(4-Phenylpiperazin-1-yl)sulfonyl]benzonitrile](/img/structure/B499902.png)
